molecular formula C18H17BrClN7S B4383696 N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine

N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine

Cat. No.: B4383696
M. Wt: 478.8 g/mol
InChI Key: HUQUOONXQUJMDK-UHFFFAOYSA-N
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Description

N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid.

    Synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethylamine: The intermediate 4-bromo-3-methyl-1H-pyrazole is then reacted with ethylenediamine under reflux conditions to form the desired amine.

    Formation of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid: This can be synthesized by reacting 2-chlorobenzyl chloride with pyrazole-3-carboxylic acid in the presence of a base such as sodium hydroxide.

    Cyclization to form the thiadiazole ring: The final step involves the reaction of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethylamine with 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the bromine and chlorine substituents, resulting in the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Dehalogenated products with hydrogen replacing the halogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
  • 5-[2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-iodobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
  • 5-[2-(4-iodo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the thiadiazole ring, allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN7S/c1-12-14(19)11-27(24-12)9-7-17-22-23-18(28-17)21-16-6-8-26(25-16)10-13-4-2-3-5-15(13)20/h2-6,8,11H,7,9-10H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQUOONXQUJMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Reactant of Route 2
Reactant of Route 2
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Reactant of Route 3
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Reactant of Route 4
Reactant of Route 4
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Reactant of Route 5
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Reactant of Route 6
Reactant of Route 6
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine

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